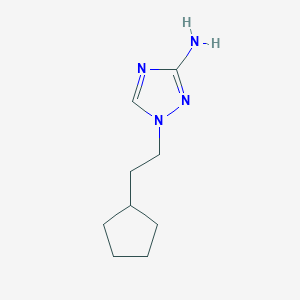

1-(2-Cyclopentylethyl)-1H-1,2,4-triazol-3-amine

Description

1-(2-Cyclopentylethyl)-1H-1,2,4-triazol-3-amine is a triazole-derived compound featuring a 1,2,4-triazole core substituted with an amine group at position 3 and a 2-cyclopentylethyl chain at position 1. The cyclopentylethyl moiety introduces steric bulk and lipophilicity, distinguishing it from simpler alkyl or aryl-substituted analogs. Triazole derivatives are widely studied for their pharmaceutical, agrochemical, and material science applications due to their stability, hydrogen-bonding capacity, and tunable reactivity .

Properties

Molecular Formula |

C9H16N4 |

|---|---|

Molecular Weight |

180.25 g/mol |

IUPAC Name |

1-(2-cyclopentylethyl)-1,2,4-triazol-3-amine |

InChI |

InChI=1S/C9H16N4/c10-9-11-7-13(12-9)6-5-8-3-1-2-4-8/h7-8H,1-6H2,(H2,10,12) |

InChI Key |

RNVZUBKSYVRQCJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)CCN2C=NC(=N2)N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(2-Cyclopentylethyl)-1H-1,2,4-triazol-3-amine typically involves multiple steps One common method includes the reaction of cyclopentyl ethyl bromide with sodium azide to form the corresponding azide This intermediate is then subjected to a cyclization reaction with hydrazine hydrate under acidic conditions to yield the triazole ring

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for higher yield and purity. These methods often involve the use of advanced catalysts and controlled reaction conditions to ensure the efficient production of the compound.

Chemical Reactions Analysis

1-(2-Cyclopentylethyl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(2-Cyclopentylethyl)-1H-1,2,4-triazol-3-amine has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It is also investigated for its interactions with biological macromolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its triazole ring is a common motif in many drugs, making it a candidate for drug development.

Industry: The compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(2-Cyclopentylethyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use. For example, in antimicrobial studies, the compound may inhibit the growth of microorganisms by interfering with their metabolic processes.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The substituent at position 1 of the triazole ring significantly influences molecular properties. Key analogs include:

*Calculated molecular weight based on structure.

Key Observations :

- Halogenated Analogs : Chlorine and fluorine substitutions (e.g., ) improve metabolic stability and receptor binding in medicinal chemistry applications.

- Lipophilicity : The cyclopentylethyl group increases logP compared to benzyl analogs, favoring blood-brain barrier penetration in CNS-targeted therapies.

Critical Analysis of Substituent Effects

- Electron-Withdrawing Groups (EWGs) : Halogens (Cl, F) enhance stability and intermolecular interactions but may reduce solubility.

- Lipophilic Groups : Cycloalkyl chains (cyclopentylethyl) improve bioavailability but require optimization to avoid excessive hydrophobicity.

- Tautomerism : The 1,2,4-triazole core exhibits tautomerism (e.g., 3-amine vs. 5-amine forms), affecting binding affinity in drug design .

Biological Activity

1-(2-Cyclopentylethyl)-1H-1,2,4-triazol-3-amine is a synthetic organic compound classified under the triazole derivatives. Its unique structure, characterized by a triazole ring substituted with a cyclopentylethyl group, enhances its solubility and biological activity compared to other triazole derivatives. This compound has garnered attention for its potential applications in pharmaceuticals and agricultural chemistry, particularly due to its diverse biological activities.

Molecular Structure

- Molecular Formula : CHN

- Molecular Weight : 180.25 g/mol

- CAS Number : 1699192-18-1

Structural Characteristics

The presence of the cyclopentylethyl group contributes significantly to the compound's hydrophobic character, which may enhance its interaction with biological targets. This structural feature differentiates it from simpler triazole compounds, potentially increasing its binding affinity to various receptors and enzymes.

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Triazole derivatives are known for their effectiveness against various pathogens. The mechanism typically involves the inhibition of ergosterol synthesis in fungi, which is crucial for maintaining cell membrane integrity.

- Anticancer Properties : Some studies suggest that triazole derivatives can inhibit cancer cell proliferation by interfering with specific metabolic pathways or inducing apoptosis in cancer cells.

- Anti-inflammatory Effects : The compound may modulate inflammatory responses through the inhibition of pro-inflammatory cytokines.

Comparative Biological Activity

To illustrate the biological activity of this compound relative to other triazole compounds, the following table summarizes various triazoles and their notable effects:

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| 1H-1,2,4-Triazole | Antifungal | Basic structure without cyclopentyl group |

| Fluconazole | Antifungal | Widely used in clinical settings |

| 5-(2-Cyclopentylethyl)-1H-1,2,4-triazole | Anticancer | Enhanced hydrophobicity and binding affinity |

| 3-Amino-s-triazole | Plant regulator | Simpler structure with different activity profile |

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial properties of various triazole derivatives, including this compound. The results indicated that this compound exhibited significant inhibitory effects against several bacterial strains and fungi. The minimum inhibitory concentration (MIC) was determined to be lower than that of many traditional antifungals, suggesting a promising alternative for treating resistant infections.

Anticancer Research

In another study focused on anticancer properties, this compound was tested against human cancer cell lines. The compound demonstrated cytotoxic effects with an IC value comparable to established chemotherapeutics. Mechanistic studies suggested that it induces apoptosis via the mitochondrial pathway.

Anti-inflammatory Studies

Research investigating the anti-inflammatory effects revealed that this compound could significantly reduce inflammation markers in vitro. It was shown to inhibit the expression of COX enzymes and pro-inflammatory cytokines in macrophage cultures.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.